molecular formula C10H7NO3 B1620860 6-Phenyl-1,3-oxazine-2,4-dione CAS No. 55323-83-6

6-Phenyl-1,3-oxazine-2,4-dione

Cat. No. B1620860
CAS RN: 55323-83-6
M. Wt: 189.17 g/mol
InChI Key: TUHRSLFVEJPHTH-UHFFFAOYSA-N
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Description

6-Phenyl-1,3-oxazine-2,4-dione, also known as phthalimide, is a chemical compound commonly used in scientific research. It is a white crystalline solid with a chemical formula of C8H5NO2. Phthalimide has a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Derivatives

  • 6-Phenyl-1,3-oxazine-2,4-dione derivatives have been synthesized for potential applications in various fields. For instance, Ahmed, Lofthouse, and Shaw (1974) reported the synthesis of 2,3-dihydro-6-methyl-1,3-oxazine-2,4-dione and its 6-phenyl derivative from N,N-dimethylurea and ethyl benzoyl acetate, confirming structures through spectroscopy and conversion into substituted uracils (Ahmed, Lofthouse, & Shaw, 1974).

Potential Medical Applications

  • Some derivatives of 6-Phenyl-1,3-oxazine-2,4-dione have been explored for their potential as antituberculotics. Waisser et al. (1993) found that 3-phenyl-2H,4H-benz[e][1,3]oxazine-2,4-dione derivatives exhibit increased activity against Mycobacterium tuberculosis with electron-accepting substituents (Waisser et al., 1993).

Chemical Transformations and Analogs

  • Larsen et al. (2000) synthesized annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil using 1,3-oxazine-2,4(3H)-diones as key intermediates, demonstrating their moderate activities against HIV-1 (Larsen et al., 2000).
  • Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, revealing the synthetic utility of these reactions (Singh, Aggarwal, & Kumar, 1992).

Antioxidant and Cytotoxic Properties

  • Zykova et al. (2015) synthesized 3-substituted 4-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines and evaluated their antioxidant and cytotoxic properties, finding significant antioxidant activity in specific derivatives without cytotoxic effects in vitro (Zykova et al., 2015).

Novel Inhibitors in Osteoclastogenesis

  • Lee et al. (2015) developed 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives as novel inhibitors of RANKL-induced osteoclastogenesis, suggesting their potential as anti-resorptive agents (Lee et al., 2015).

properties

IUPAC Name

6-phenyl-1,3-oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-8(14-10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHRSLFVEJPHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384432
Record name 6-phenyl-1,3-oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1,3-oxazine-2,4-dione

CAS RN

55323-83-6
Record name 6-phenyl-1,3-oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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